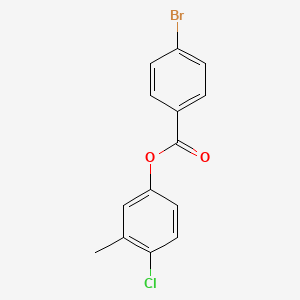

4-chloro-3-methylphenyl 4-bromobenzoate

Description

4-Chloro-3-methylphenyl 4-bromobenzoate is a halogenated aromatic ester comprising a 4-bromobenzoic acid moiety esterified with 4-chloro-3-methylphenol. Its molecular formula is C₁₄H₁₀BrClO₂, with a molecular weight of 325.56 g/mol. The compound features a bromine atom at the para position of the benzoate ring and a chlorine atom at the para position of the phenolic ring, along with a methyl group at the meta position of the phenol. This structural arrangement confers unique physicochemical properties, such as increased lipophilicity compared to non-halogenated analogs, which may influence its reactivity and biological interactions .

Properties

IUPAC Name |

(4-chloro-3-methylphenyl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c1-9-8-12(6-7-13(9)16)18-14(17)10-2-4-11(15)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPPKSIMXIBDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-methylphenyl 4-bromobenzoate typically involves the esterification of 4-chloro-3-methylphenol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylphenyl 4-bromobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the benzoate ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester bond can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

Reduction: Formation of 4-chloro-3-methylphenyl alcohol.

Scientific Research Applications

4-Chloro-3-methylphenyl 4-bromobenzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the preparation of polymers and other advanced materials.

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.

Biological Studies: Used in the study of enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active phenol and benzoic acid derivatives. These derivatives can then interact with various biological pathways, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

4-Bromophenyl 3-Chlorobenzoate

- Structure: The benzoate ring has a chlorine atom at the meta position, while the phenolic ring has a bromine atom at the para position.

- Molecular Formula : C₁₃H₈BrClO₂; Molecular Weight : 311.56 g/mol .

- Key Difference : Swapping halogen positions (Br/Cl) reduces molecular weight by 14 g/mol and alters electronic properties. The bromine’s higher electronegativity may enhance stability in polar environments.

Isosorbide Di-(4-Bromobenzoate)

- Structure : A di-ester derivative of isosorbide with two 4-bromobenzoate groups.

- Biological Activity : Exhibits Ki = 6.60 µM against acetylcholinesterase (AChE), significantly weaker than its chloro analog (Ki = 7.79 µM for isosorbide di-(3-chlorobenzoate)) .

- Key Insight : Bromine substitution at the para position reduces inhibitory potency compared to chlorine, likely due to steric hindrance or reduced electrophilicity.

Halogenated Benzoate Esters in Drug Discovery

[3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)Chromen-7-Yl] 4-Methylbenzoate

- Structure : Features a trifluoromethyl group and a chlorophenyl moiety.

- Molecular Formula : C₂₄H₁₄ClF₃O₄; Molecular Weight : 458.8 g/mol .

- Key Difference : The trifluoromethyl group enhances metabolic stability and bioavailability compared to bromine/chlorine derivatives.

SR144528 (Cannabinoid Inverse Agonist)

- Structure : Contains a 5-(4-chloro-3-methylphenyl)pyrazole carboxamide group.

- Relevance : Demonstrates the pharmacological significance of chloro-methylphenyl motifs in receptor binding .

Ethyl 4-Bromobenzoate Derivatives

- Synthesis : Pd-catalyzed coupling of ethyl 4-bromobenzoate with methallyl alcohol or propanal yields intermediates for bioactive esters .

- Comparison: The target compound’s synthesis likely employs similar Pd-mediated steps but substitutes the phenol component with 4-chloro-3-methylphenol.

Methyl 4-Bromo-3-(Bromomethyl)Benzoate

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.